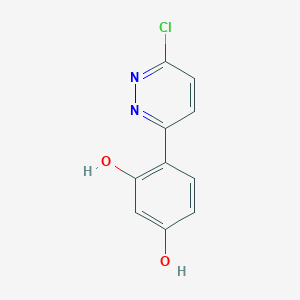

4-(6-Chloro-3-pyridazinyl)resorcinol

説明

4-(6-Chloro-3-pyridazinyl)resorcinol is a heterocyclic compound featuring a resorcinol backbone (1,3-dihydroxybenzene) substituted with a 6-chloro-3-pyridazinyl group. The chlorine atom likely enhances hydrophobicity and influences intermolecular interactions, while the resorcinol moiety enables hydrogen bonding, critical for applications in medicinal chemistry or molecular binding .

特性

分子式 |

C10H7ClN2O2 |

|---|---|

分子量 |

222.63 g/mol |

IUPAC名 |

4-(6-chloropyridazin-3-yl)benzene-1,3-diol |

InChI |

InChI=1S/C10H7ClN2O2/c11-10-4-3-8(12-13-10)7-2-1-6(14)5-9(7)15/h1-5,14-15H |

InChIキー |

DDHVIKQPVLQZHU-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1O)O)C2=NN=C(C=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Substituent Variations on the Resorcinol Backbone

- 4-(2-Pyridylazo)resorcinol and 4-(2-Thiazolylazo)resorcinol: These compounds replace the chloro-pyridazinyl group with azo-linked pyridyl or thiazolyl groups. The azo (–N=N–) moiety imparts strong chromophoric properties, making them useful as spectrophotometric reagents. However, their extraction efficiency in chloroform varies significantly compared to non-azo analogs due to differences in polarity and charge distribution . Key Difference: Azo groups enhance UV-vis activity but reduce stability under acidic conditions compared to the chloro-pyridazinyl group.

- 4-(4-Nitrophenylazo)resorcinol (Magneson): This analog contains a nitro-substituted phenylazo group. The nitro group strongly withdraws electrons, increasing acidity and enabling use as a pH-sensitive indicator. In contrast, the chloro-pyridazinyl group in the target compound offers moderate electron-withdrawing effects, balancing solubility and reactivity .

Pyridazine-Based Derivatives

- 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine: This compound replaces the resorcinol group with a triazolo ring and a methylphenyl substituent. The methyl group enhances hydrophobicity but lacks hydrogen-bonding capacity compared to resorcinol’s hydroxyls .

- 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile: The imidazo-pyridazine core and benzonitrile substituent create a planar structure with a polar nitrile group. The nitrile may engage in dipole interactions, unlike the resorcinol’s hydrogen-bonding hydroxyls. This structural difference could alter solubility and target selectivity .

Functional Group Modifications

- The trifluoromethyl group is highly electron-withdrawing, increasing metabolic stability compared to the chloro substituent. However, this may reduce bioavailability due to excessive hydrophobicity .

- 4-(6-Chloro-3-pyridazinyl)benzoic Acid: Replacing resorcinol with a carboxylic acid group (pKa ~4-5) makes this compound ionizable at physiological pH, enhancing water solubility. This contrasts with the resorcinol backbone, which remains neutral in most biological systems, favoring membrane permeability .

- 4-(6-Chloro-3-pyridazinyl)piperazine-1-carboxylate: The piperazine-carboxylate group adds basicity and lipophilicity, improving blood-brain barrier penetration. However, the ester group may confer hydrolytic instability compared to resorcinol’s stable diol structure .

Data Table: Key Properties of Selected Analogs

*Estimated based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。